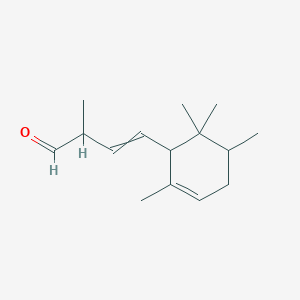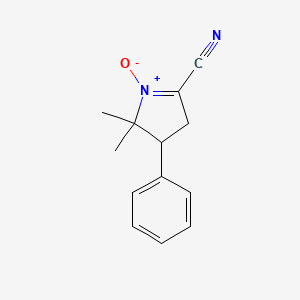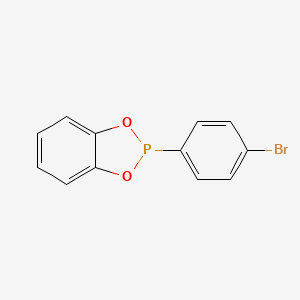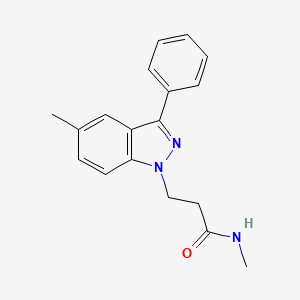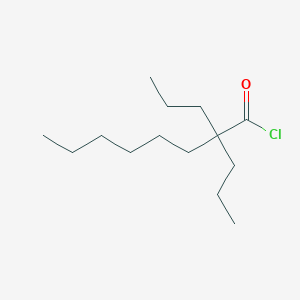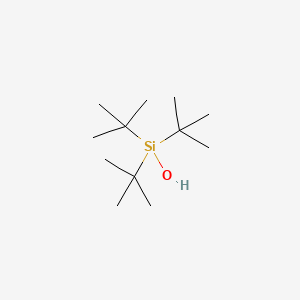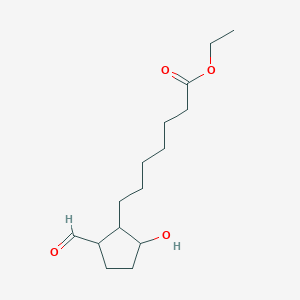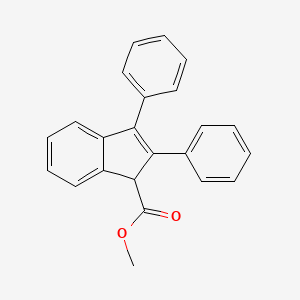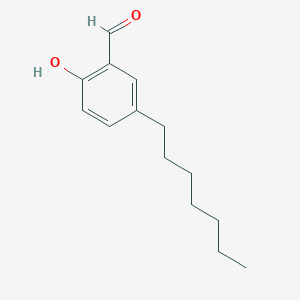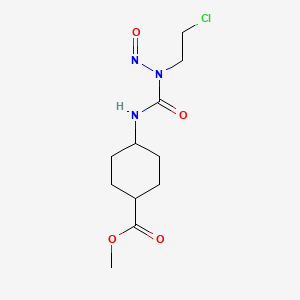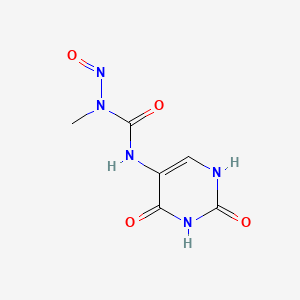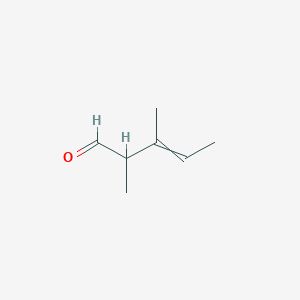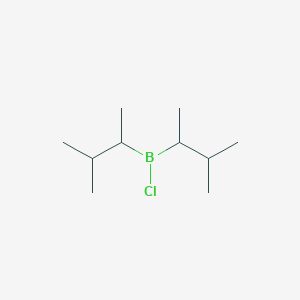
Chlorobis(3-methylbutan-2-yl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorobis(3-methylbutan-2-yl)borane is an organoboron compound with the chemical formula C10H22BCl. It is a derivative of borane, where the boron atom is bonded to two 3-methylbutan-2-yl groups and one chlorine atom. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions.
准备方法
Synthetic Routes and Reaction Conditions
Chlorobis(3-methylbutan-2-yl)borane can be synthesized through the reaction of borane (BH3) with 2-methylbut-2-ene. The reaction proceeds as follows:
Hydroboration: Borane reacts with 2-methylbut-2-ene to form disiamylborane (bis(3-methylbutan-2-yl)borane).
Chlorination: Disiamylborane is then treated with a chlorinating agent, such as thionyl chloride (SOCl2), to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration of 2-methylbut-2-ene followed by chlorination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Chlorobis(3-methylbutan-2-yl)borane undergoes several types of chemical reactions, including:
Hydroboration: It can add to alkenes and alkynes to form organoboron compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydroboration: Typically carried out in ether solvents at room temperature or lower.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used.
Major Products Formed
Hydroboration: Organoboron compounds.
Oxidation: Boronic acids or borates.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学研究应用
Chlorobis(3-methylbutan-2-yl)borane has a wide range of applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize organoboron compounds, which are intermediates in various organic synthesis processes.
Biology: Organoboron compounds derived from this compound are used in the development of boron-containing drugs and as probes in biological studies.
Medicine: Boron neutron capture therapy (BNCT) utilizes boron compounds for targeted cancer treatment.
Industry: Employed in the production of polymers and materials with enhanced chemical and thermal stability.
作用机制
The mechanism of action of chlorobis(3-methylbutan-2-yl)borane primarily involves the hydroboration reaction. The boron atom in the compound adds to the carbon-carbon double or triple bonds of alkenes or alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield various products .
相似化合物的比较
Chlorobis(3-methylbutan-2-yl)borane is similar to other organoboron compounds such as disiamylborane and borane-tetrahydrofuran complex. it is unique due to the presence of the chlorine atom, which allows for additional substitution reactions. Similar compounds include:
Disiamylborane: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
Borane-tetrahydrofuran complex: More reactive but less selective in hydroboration reactions
This compound stands out for its versatility in organic synthesis and its applications in various fields, making it a valuable compound in both research and industry.
属性
CAS 编号 |
58335-30-1 |
|---|---|
分子式 |
C10H22BCl |
分子量 |
188.55 g/mol |
IUPAC 名称 |
chloro-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C10H22BCl/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |
InChI 键 |
FTWACRSXWJFUPT-UHFFFAOYSA-N |
规范 SMILES |
B(C(C)C(C)C)(C(C)C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
